molecular formula C10H6N6S B11650778 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione

8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione

Cat. No.: B11650778
M. Wt: 242.26 g/mol
InChI Key: OQNXOURTVCUVNO-UHFFFAOYSA-N
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Description

This compound is a polyheterocyclic system featuring a fused tetracyclic core with six nitrogen atoms and a thione (C=S) group at position 14. Its IUPAC name reflects the complex bicyclic and tricyclic bridge systems (7.7.0.0²,⁷.0¹¹,¹⁵) and the hexaene (six double bonds) configuration. While direct synthetic or crystallographic data for this compound are absent in the provided evidence, its structural analogs (e.g., tetraazatetracyclo derivatives) suggest a planar or near-planar core with π-conjugation, influencing photophysical and redox properties .

Properties

Molecular Formula

C10H6N6S

Molecular Weight

242.26 g/mol

IUPAC Name

8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione

InChI

InChI=1S/C10H6N6S/c17-10-14-13-9-12-8-7(15-16(9)10)5-3-1-2-4-6(5)11-8/h1-4H,(H,14,17)(H,11,12,13)

InChI Key

OQNXOURTVCUVNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN4C(=S)NN=C4N=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. For instance, the reaction might start with a linear polyamine, which undergoes cyclization in the presence of a sulfur donor to form the tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents used in the reaction must be carefully selected to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents/Functional Groups Heteroatoms (N/O/S) Notable Properties
8,10,12,13,15,16-Hexazatetracyclo[...]-14-thione (Target) C₁₄H₆N₆S Thione (C=S) 6N, 1S High nitrogen content enhances polarity; thione may improve ligand binding .
14-Ethyl-6-methyl-10-thia-12,13,15,16-tetrazatetracyclo[...]hexadeca-hexaene () C₁₇H₁₆N₄S Ethyl, methyl, thia (S) 4N, 1S Sulfur atom increases lipophilicity; alkyl groups disrupt π-stacking .
2-[12-Methyl-14-phenyl-10,13,14,16-tetraazatetracyclo[...]-propandinitrile () C₂₂H₁₂N₆ Phenyl, methyl, nitrile 4N Planar core (dihedral angle: 2.7°); weak C–H⋯N hydrogen bonding in crystals .
10,15-Dihydroxy-14-methoxy-10-azatetracyclo[...]-11-one () C₁₅H₁₃NO₅ Hydroxy, methoxy, ketone 1N, 3O Alkaloid derivative; O–H⋯N hydrogen bonding forms [010] chains in crystals .
8,16-Dimethoxy-4,13-dioxa-2-azatetracyclo[...]hexaene () C₁₆H₁₄NO₄ Dimethoxy, dioxa 1N, 4O Furanoquinoline scaffold; methoxy groups enhance solubility .
14-Cyclooctyl-5-hydroxy-10-(4-isopropylphenyl)-8-oxa-13,14,16-triazatetracyclo[...]-12-one () C₂₉H₂₉N₃O₃ Cyclooctyl, hydroxy, isopropylphenyl, ketone 3N, 2O Bulky substituents hinder crystallization; moderate bioactivity .
2-(13-Oxa-8,10,12,14,16-pentazatetracyclo[...]hexaen-8-yl)acetic acid () C₁₄H₁₀N₅O₃ Oxa, acetic acid 5N, 2O IC₅₀ = 25,000–450,000 nM against Catenin beta-1; Ki = 4,100 nM .

Crystallographic and Packing Behavior

  • Planarity and Stacking : The tetraazatetracyclo analog () exhibits near-planar cores (dihedral angle: 2.7°) with π-π stacking along the b-axis (interplanar distance: ~3.55 Å). In contrast, bulkier substituents (e.g., cyclooctyl in ) introduce disorder, reducing crystallinity .

Research Implications

The structural diversity of tetracyclohexadeca-hexaene derivatives highlights tunability for applications in catalysis, materials science, and medicinal chemistry. The target compound’s unique hexazatetracyclo-thione architecture warrants further exploration of its:

  • Synthetic Routes : Leveraging methods for tetraazatetracyclo systems (e.g., ’s nitrile-based synthesis) .
  • Ligand Potential: Thione groups in metal-organic frameworks (MOFs) or enzyme inhibitors .

Biological Activity

8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione is a complex organic compound characterized by its unique tetracyclic structure containing multiple nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₄N₆S
  • Molecular Weight : 314.32 g/mol

Structural Features

The compound features a tetracyclic arrangement with six nitrogen atoms integrated into the rings and a thione functional group at position 14. This unique arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:

  • Case Study : A study investigating the antimicrobial effects of similar tetracyclic compounds reported inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has also been evaluated for its potential anticancer properties:

  • Research Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7 by modulating specific signaling pathways involved in cell survival and proliferation.

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes : The compound may bind to key enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It could alter the activity of receptors linked to cellular signaling pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coliCase Study on Tetracyclic Compounds
AnticancerInduction of apoptosis in HeLa cellsIn vitro Cancer Research

Research Applications

The biological activities of this compound open avenues for various research applications:

  • Drug Development : Due to its antimicrobial and anticancer properties.
  • Biochemical Studies : As a tool for studying enzyme interactions and cellular signaling pathways.
  • Material Science : Potential use in developing advanced materials with specific functionalities.

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